molecular formula C14H24O12 B3428018 Sucrose-6-acetic ester CAS No. 63648-81-7

Sucrose-6-acetic ester

Cat. No. B3428018
CAS RN: 63648-81-7
M. Wt: 384.33 g/mol
InChI Key: PAOSLUFSNSSXRZ-YYAHPEQVSA-N
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Description

Sucrose-6-acetic ester, also known as Sucralose-6-Acetate, is a revolutionary biomedical marvel . It emerges as a crucial catalyst for combating an array of afflictions . With its unparalleled potential, this pharmaceutical intermediate orchestrates the synthesis of drugs specifically tailored to tackle inflammatory responses, cancerous growths, and neurodegenerative complexities .


Synthesis Analysis

The synthesis of Sucrose-6-acetic ester involves several steps . The process begins with adding sucrose to a polar, aprotic solvent and stirring the solvent to dissolve it, generating a suspension solution of sucrose . Acetylnitrile is then added to this suspension solution and the solution is stirred . Water is added to the reaction solution, which is then concentrated to generate a concentrated product . A crystalline solvent is added to the concentrated product, stirred to dissolve it, and allowed to crystallize . The product is then filtered and dried to obtain Sucrose-6-acetic ester .


Molecular Structure Analysis

The molecular formula of Sucrose-6-acetic ester is C14H24O12 . It has an average mass of 384.333 Da and a monoisotopic mass of 384.126770 Da .


Chemical Reactions Analysis

Sucrose-6-acetic ester is a product of the mono-acylation of sucrose in the 6-position . This reaction involves reacting sucrose with a carboxylic acid anhydride such as acetic or benzoic anhydride .


Physical And Chemical Properties Analysis

Sucrose-6-acetic ester has a melting point of 116 - 118°C and a predicted boiling point of 674.6±55.0 °C . It has a predicted density of 1.66±0.1 g/cm3 . It is slightly soluble in ethanol and water when heated .

Mechanism of Action

While the exact mechanism of action for Sucrose-6-acetic ester is not explicitly mentioned in the retrieved sources, it is known that esters generally undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .

Safety and Hazards

When handling Sucrose-6-acetic ester, it is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Sucrose-6-acetic ester has been identified as a useful intermediate in the synthesis of Sucralose, an intensive sweetening agent of safety with no calories . It is a halogenated analogue of sucrose . The global sucrose esters market size was projected to grow from $76 million in 2019 to $106 million by 2025 . Therefore, finding an improved catalytic surface, and the sustainable optimal reaction conditions for enzymes will be vital to improving sugar ester conversion .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOSLUFSNSSXRZ-YYAHPEQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sucrose-6-acetic ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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